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molecular formula C9H4N4O3 B1320694 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile CAS No. 305370-83-6

4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

Cat. No. B1320694
M. Wt: 216.15 g/mol
InChI Key: RWDPPUXFHFMJCN-UHFFFAOYSA-N
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Patent
US06355636B1

Procedure details

A solution of 22.4 g (79.8 mmol) of 2-(2-chloro-5-nitro-pyridine-3-carbonyl)-3-dimethylamino-acrylonitrile was refluxed in a mixture of 500 ml of ethanol and 180 ml of conc. ammonium hydroxide for 2 hr. The mixture was cooled and solid was collected which was washed with ether. Concentrating the filtrate gave a second crop which was collected and washed with ether. Solids were combined. After drying, 19.3 g of the title compound was obtained as a yellow solid: mass spectrum (electrospray, m/e): M−H 215 (negative mode).
Name
2-(2-chloro-5-nitro-pyridine-3-carbonyl)-3-dimethylamino-acrylonitrile
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([C:10](=[CH:13][N:14](C)C)[C:11]#[N:12])=[O:9])=[CH:6][C:5]([N+:17]([O-:19])=[O:18])=[CH:4][N:3]=1>C(O)C.[OH-].[NH4+]>[N+:17]([C:5]1[CH:6]=[C:7]2[C:2](=[N:3][CH:4]=1)[NH:12][CH:11]=[C:10]([C:13]#[N:14])[C:8]2=[O:9])([O-:19])=[O:18] |f:2.3|

Inputs

Step One
Name
2-(2-chloro-5-nitro-pyridine-3-carbonyl)-3-dimethylamino-acrylonitrile
Quantity
22.4 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C(=O)C(C#N)=CN(C)C)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
180 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
solid was collected which
WASH
Type
WASH
Details
was washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
gave a second crop which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=CNC2=NC1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 111.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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